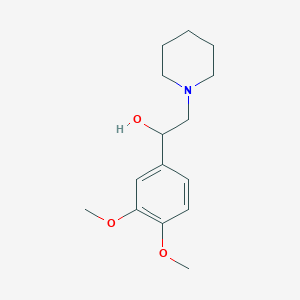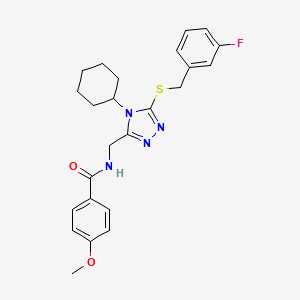![molecular formula C21H28ClNO3 B2974268 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217836-23-1](/img/structure/B2974268.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a biphenyl group, a morpholine ring, and a propanol group. The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The morpholine ring is a common feature in many pharmaceuticals, and it’s known for its versatility in synthesis . The propanol group is a type of alcohol, which could make the compound polar and potentially soluble in certain solvents.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The morpholine ring and the propanol group could potentially undergo various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has been conducted on synthesizing and characterizing compounds with structural similarities to 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. These studies often aim to explore novel synthetic routes or to improve the understanding of the compound's chemical behavior. For instance, the generation of structurally diverse libraries through reactions involving similar ketonic Mannich bases demonstrates the versatility of these compounds in creating a wide array of potentially bioactive molecules (Roman, 2013).
Potential Therapeutic Applications
Although direct research on 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride might be limited, studies on structurally related compounds have shown various therapeutic potentials. For instance, compounds synthesized via aminomethylation of similar ethanones have shown pronounced anticonvulsive activities, suggesting the potential use of these chemical frameworks in developing new therapeutic agents (Papoyan et al., 2011).
Analytical and Diagnostic Applications
Compounds with structural similarities have been used in developing analytical methods for measuring other clinically relevant compounds, indicating the potential utility of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in similar applications. For example, a high-performance liquid chromatographic method was developed for measuring an iron chelator in human plasma, demonstrating the role of similar compounds in enhancing analytical methodologies (Klein et al., 1991).
Conformational and Structural Studies
Conformational analyses of derivatives provide insights into the molecular structure and potential interaction mechanisms with biological targets. Such studies are crucial for understanding the bioactivity and pharmacokinetics of potential therapeutic agents. For example, X-ray diffraction analysis of similar amino derivatives has helped elucidate their crystal structures, contributing to a deeper understanding of their chemical and biological properties (Nitek et al., 2020).
Novel Chemical Properties
Research on similar compounds has uncovered unique chemical properties, such as nonlinear optical absorption, indicating the potential for 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride to possess similarly interesting characteristics. Such properties could have applications in materials science and photonics (Rahulan et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,16-17,20,23H,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALNXGYCZVJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2974188.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)


![N1-(3,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2974196.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)
